2-Chloro-3-(ethylamino)naphthalene-1,4-dione
Description
Overview of Naphthoquinone Scaffolds in Chemical Research
Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). Their structure is characterized by a naphthalene ring system fused to a quinone moiety. This scaffold is found in numerous natural products, most notably Vitamin K. In the realm of chemical research, naphthoquinones are of significant interest due to their diverse chemical reactivity and broad spectrum of biological activities. They serve as versatile building blocks in organic synthesis, allowing for the creation of complex molecular architectures.
Importance of Halogenated and Amine-Substituted Naphthoquinones
The introduction of halogen atoms and amine substituents onto the naphthoquinone scaffold dramatically influences its electronic properties and biological activity. Halogenation, particularly chlorination, can enhance the reactivity of the quinone system towards nucleophiles and modulate its redox potential. Amine substitution, on the other hand, introduces a key functional group that can participate in hydrogen bonding and alter the molecule's polarity and solubility. The combination of both halogen and amine functionalities on the same naphthoquinone core has led to the development of compounds with intriguing and potent biological effects.
Specific Focus on 2-Chloro-3-(ethylamino)naphthalene-1,4-dione in Contemporary Research
Within the diverse family of substituted naphthoquinones, this compound has emerged as a compound of particular interest in recent research. Its structure combines the activating effect of the chloro group with the modulating properties of a small alkylamino substituent. This specific combination is being explored for its potential in various fields, from materials science to medicinal chemistry.
Research Aims and Scope Pertaining to the Chemical Compound
The primary aim of ongoing research into this compound is to fully elucidate its chemical and physical properties. This includes developing efficient synthetic routes, comprehensively characterizing its spectroscopic signature, and understanding its reactivity. Furthermore, a significant focus is placed on exploring its biological activities to determine its potential as a lead compound for the development of new therapeutic agents. This article will provide a detailed overview of the current state of knowledge regarding this specific chemical compound, focusing solely on its chemical and physical attributes and its documented biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-(ethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-14-10-9(13)11(15)7-5-3-4-6-8(7)12(10)16/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBADMYUFDWBDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277749 | |
| Record name | 2-chloro-3-(ethylamino)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-87-1 | |
| Record name | NSC3860 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-(ethylamino)-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 3 Ethylamino Naphthalene 1,4 Dione
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in 2-chloro-3-(ethylamino)naphthalene-1,4-dione. Analysis of analogous compounds reveals characteristic vibrational modes that are anticipated for this molecule. scielo.brresearchgate.netscienceopen.comsemanticscholar.org
The FTIR spectra of related 2-chloro-3-(substituted-amino)-1,4-naphthoquinone derivatives consistently show a distinct N-H stretching vibration, typically observed as a medium to broad band in the region of 3220–3250 cm⁻¹. scielo.br The broadening of this band is often indicative of intermolecular hydrogen bonding within the crystal lattice. scielo.br
Another key feature is the presence of strong absorption bands corresponding to the two carbonyl (C=O) groups of the naphthoquinone ring. These are typically found in the range of 1670–1680 cm⁻¹ and 1630–1640 cm⁻¹. The exact positions can be influenced by the electronic effects of the substituents and intermolecular interactions. Aromatic C=C stretching vibrations from the naphthoquinone ring system are also prominent, appearing in the 1560–1600 cm⁻¹ region. scielo.br The Raman spectrum is expected to corroborate these findings, with a notable band for the N-H stretching mode. scielo.br
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3220 - 3250 | scielo.br |
| C=O (Quinone) | Asymmetric Stretching | ~1675 | scielo.br |
| C=O (Quinone) | Symmetric Stretching | ~1635 | scielo.br |
| C=C (Aromatic) | Stretching | 1560 - 1600 | scielo.br |
| C-N | Stretching | 1200 - 1300 | |
| C-Cl | Stretching | 600 - 800 |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insight into the proton and carbon environments of the molecule. A comprehensive study on a series of 2-(n-alkylamino)-3-chloro-naphthalene-1,4-diones has established the chemical shifts for these compounds. nih.govresearchgate.netbohrium.comnih.gov
¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons of the naphthoquinone core and the protons of the ethylamino side chain. The four aromatic protons (H-5, H-6, H-7, H-8) typically resonate in the downfield region between δ 7.60 and 8.20 ppm. scielo.br These protons appear as a complex set of multiplets, often as two doublet of doublets and two triplet of doublets, due to ortho- and meta-couplings. The N-H proton of the ethylamino group is expected to appear as a broad singlet or triplet around δ 7.6 ppm, with its chemical shift and multiplicity being solvent-dependent and influenced by hydrogen bonding. scielo.br The methylene (B1212753) protons (-CH₂) of the ethyl group would likely appear as a quartet, while the methyl protons (-CH₃) would be an upfield triplet.
¹³C NMR: The carbon spectrum shows characteristic signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the ethyl group. The two carbonyl carbons (C1 and C4) are the most deshielded, with expected chemical shifts in the range of δ 175–181 ppm. The carbons directly attached to the amino group (C2) and the chlorine (C3) are also significantly downfield. The remaining eight aromatic carbons of the naphthoquinone ring typically appear between δ 126 and 145 ppm. The methylene and methyl carbons of the ethyl group are found in the upfield aliphatic region of the spectrum. The study by Patil et al. provides a systematic analysis of how the chemical shifts of C1, C2, and C3 vary across different alkylamino derivatives. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| H-5, H-8 | 8.10 - 8.20 | C1, C4 (C=O) | 175 - 181 |
| H-6, H-7 | 7.65 - 7.80 | C2 (-NH-) | ~144 |
| NH | ~7.60 | C4a, C8a | 132 - 135 |
| -CH₂- | ~3.8 | C5, C6, C7, C8 | 126 - 135 |
| -CH₃ | ~1.3 | C3 (-Cl) | ~110 |
| -CH₂- | ~43 | ||
| -CH₃ | ~14 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation pattern of the title compound. The chemical formula for this compound is C₁₂H₁₀ClNO₂, corresponding to a molecular weight of approximately 235.67 g/mol .
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily detected as the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 236. The presence of a single chlorine atom will result in a characteristic isotopic pattern for this ion, with a second peak [M+2+H]⁺ at m/z 238 that is roughly one-third the intensity of the [M+H]⁺ peak. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 235, also with its corresponding M+2 peak at m/z 237. nist.gov Fragmentation would likely involve the loss of the ethyl group, chlorine, or carbon monoxide molecules from the quinone ring.
Table 3: Predicted Mass Spectrometry Data for C₁₂H₁₀ClNO₂
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Notes |
| [M]⁺ | [C₁₂H₁₀³⁵ClNO₂]⁺ | 235.04 | Molecular ion |
| [M+2]⁺ | [C₁₂H₁₀³⁷ClNO₂]⁺ | 237.04 | Isotope peak (~32% of [M]⁺) |
| [M+H]⁺ | [C₁₂H₁₁³⁵ClNO₂]⁺ | 236.05 | Protonated molecule |
| [M+2+H]⁺ | [C₁₂H₁₁³⁷ClNO₂]⁺ | 238.04 | Isotope peak (~32% of [M+H]⁺) |
X-ray Crystallography for Solid-State Structure and Molecular Geometry
While the specific crystal structure for this compound is not detailed in the searched literature, extensive X-ray diffraction studies on closely related analogues, such as 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione (B1209475) and 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone, provide a clear model for its expected solid-state conformation. scielo.brnih.gov
These studies consistently show that the naphthoquinone ring system is essentially planar. nih.gov However, the plane of the substituent at the C3 position is significantly twisted with respect to the naphthoquinone core. For instance, in the 4-methylanilino derivative, the dihedral angle between the naphthoquinone system and the benzene (B151609) ring is 52.38°. nih.gov A similar non-planar geometry is expected for the ethylamino derivative to minimize steric hindrance. Bond lengths and angles within the naphthoquinone framework are generally within normal ranges for such systems. nih.gov
Table 4: Typical Crystallographic Parameters for Analogous 2-Chloro-3-aminonaphthalene-1,4-dione Structures
| Parameter | Compound | Value | Reference |
| Crystal System | 2-Chloro-3-(4-methylanilino) derivative | Orthorhombic | nih.gov |
| Space Group | 2-Chloro-3-(4-methylanilino) derivative | Pna2₁ | nih.gov |
| Crystal System | 2-Chloro-3-((4-methoxyphenyl)amino) derivative | Orthorhombic | scielo.br |
| Space Group | 2-Chloro-3-((4-methoxyphenyl)amino) derivative | Pna2₁ | scielo.br |
| Dihedral Angle | 2-Chloro-3-(4-methylanilino) derivative | 52.38(7)° | nih.gov |
| Dihedral Angle | 2-Chloro-3-[(2-oxo-2H-chromen-6-yl)amino] derivative | 48.99(6)° | nih.gov |
The crystal packing of 2-chloro-3-aminonaphthalene-1,4-dione derivatives is heavily influenced by intermolecular hydrogen bonds. nih.govnih.gov The primary interaction observed is the hydrogen bond between the amino (N-H) group of one molecule and a carbonyl oxygen (C=O) of an adjacent molecule. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules that interact differently with left- and right-circularly polarized light. The compound this compound does not possess any stereocenters and is achiral. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not an applicable technique for its stereochemical characterization.
Computational and Theoretical Investigations of 2 Chloro 3 Ethylamino Naphthalene 1,4 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of 2-chloro-3-aminonaphthalene-1,4-dione, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net Studies on analogous compounds, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinones, have utilized DFT to analyze how different substituents influence the molecule's structure and spectroscopic behavior. researchgate.net
X-ray crystallography studies on similar molecules, like 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione (B1209475), reveal that the naphthoquinone ring system is largely planar. jhu.edu However, the substituent group (e.g., a phenylamino (B1219803) group) is typically rotated out of this plane. jhu.edu For instance, in the 4-methylanilino derivative, the dihedral angle between the naphthoquinone ring and the benzene (B151609) ring is approximately 52.38 degrees. jhu.edu DFT calculations can accurately model these conformational features, providing a detailed picture of the molecule's three-dimensional shape.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net
In studies of related 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives, analysis has shown that the electronic density of the HOMO is primarily located on the aminophenyl group, while the LUMO is concentrated on the naphthoquinone moiety. This distribution indicates that the amino group acts as the primary electron donor, while the quinone ring is the electron acceptor. This charge-transfer characteristic is fundamental to the molecule's reactivity and biological interactions.
Table 1: Frontier Molecular Orbital Characteristics for Analogous Aminonaphthoquinones
| Orbital | Primary Location | Role |
|---|---|---|
| HOMO | Amino-substituent group | Electron Donor |
| LUMO | Naphthoquinone ring system | Electron Acceptor |
Note: This table represents generalized findings from related phenylamino derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), and blue indicates regions of low electron density (positive potential).
For 2-chloro-3-(substituted-amino)-1,4-naphthoquinone derivatives, MEP analysis consistently reveals specific charge localizations:
Negative Potential (Red/Yellow): The most electron-rich areas are found around the carbonyl oxygen atoms of the naphthoquinone ring, making them likely sites for electrophilic attack or hydrogen bond acceptance.
Positive Potential (Blue): The most electron-deficient region is located on the hydrogen atom of the amino (N-H) group, identifying it as a potential hydrogen bond donor.
This charge distribution is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological target.
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands.
Vibrational Spectroscopy (FTIR/Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For derivatives of 2-chloro-3-amino-1,4-naphthoquinone, DFT has been successfully used to assign the characteristic vibrational modes, such as the N-H stretching and the C=O carbonyl stretching frequencies observed in infrared and Raman spectra. researchgate.net
UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be modeled to predict absorption maxima (λmax). For example, various 2-chloro-3-(substituted-phenylamino)naphthalen-1,4-diones exhibit strong absorption bands in the UV-Vis spectrum, which are related to the electronic charge transfer from the amino group to the quinone ring. nih.gov
NMR Spectroscopy: DFT can also be used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted values serve as a powerful tool for interpreting and validating experimental NMR spectra, aiding in the structural elucidation of newly synthesized compounds. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, offering a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in solution).
For a molecule like 2-Chloro-3-(ethylamino)naphthalene-1,4-dione, MD simulations can explore:
Conformational Flexibility: MD can simulate the rotation around single bonds, such as the C-N bond connecting the ethylamino group to the naphthoquinone ring, to identify the most stable conformations and the energy barriers between them.
Solvent Effects: By simulating the molecule in a solvent box (e.g., water or DMSO), MD can analyze how solvent molecules arrange themselves around the solute and influence its conformation and dynamics.
Intermolecular Interactions: In a simulated crystal lattice or in solution, MD can model the formation and breaking of non-covalent interactions. X-ray crystallography of similar compounds has confirmed the importance of intermolecular N—H···O hydrogen bonds in stabilizing the crystal packing. nih.gov MD simulations can provide a dynamic perspective on these and other interactions, such as π–π stacking between naphthoquinone rings. researchgate.net
Quantum Chemical Parameters and Reactivity Descriptors (e.g., hardness, electrophilicity index)
Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters can be calculated to describe a molecule's reactivity. These descriptors provide a quantitative measure of its chemical behavior.
Chemical Hardness (η): Calculated from the HOMO-LUMO gap, hardness is a measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.
Chemical Potential (μ): This parameter measures the tendency of electrons to escape from the molecule.
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, acting as an electrophile.
For related compounds like 2-amino-3-chloro-1,4-naphthoquinone, these parameters have been calculated to show that the molecule has a high chemical reactivity and electrophilicity, which is consistent with the known reactivity of quinones.
Table 2: Key Quantum Chemical Reactivity Descriptors
| Parameter | Description | Relationship to HOMO/LUMO |
|---|---|---|
| Ionization Potential (I) | Energy required to remove an electron | I ≈ -EHOMO |
| Electron Affinity (A) | Energy released when an electron is added | A ≈ -ELUMO |
| Chemical Hardness (η) | Resistance to charge transfer | η = (I - A) / 2 |
| Electrophilicity Index (ω) | Capacity to accept electrons | ω = μ² / 2η, where μ = -(I+A)/2 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate a molecule's structural or physicochemical properties with its biological activity or physical properties.
For a series of compounds related to this compound, a QSAR study would involve:
Synthesizing a Library of Analogs: Creating a set of molecules with systematic variations, for instance, by changing the substituent on the amino group or at other positions on the naphthoquinone ring.
Measuring Biological Activity: Testing the compounds for a specific biological effect, such as anticancer or antifungal activity, and quantifying this activity (e.g., as an IC₅₀ value).
Calculating Molecular Descriptors: Using computational software to calculate a wide range of descriptors for each molecule, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.
Developing a Model: Using statistical methods to build a mathematical equation that relates the calculated descriptors to the measured biological activity.
Studies on naphthoquinone analogues have demonstrated clear structure-activity relationships. For example, research has shown that having an electron-withdrawing group, such as a halogen, at the C3 position of the naphthoquinone ring can promote cytotoxicity against cancer cells. Such findings are the foundation for building predictive QSAR models that can guide the design of new, more potent compounds.
In Vitro Biological Activity Studies of 2 Chloro 3 Ethylamino Naphthalene 1,4 Dione and Analogues
Antimicrobial Activity (Antibacterial, Antifungal) Against Model Pathogens
Naphthoquinone derivatives have demonstrated notable activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. mdpi.commdpi.comnih.gov The antimicrobial efficacy is often linked to the specific chemical groups attached to the naphthoquinone scaffold. nih.gov
The antimicrobial potency of 2-Chloro-3-(ethylamino)naphthalene-1,4-dione analogues is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. nih.govnih.gov
Studies on various analogues have revealed a broad range of activity. For instance, one analogue, 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione, showed an MIC of 31.2 µg/mL against Staphylococcus aureus and 15.6 µg/mL for Micrococcus luteum. nih.gov Another derivative exhibited an MIC of 7.8 µg/mL against S. aureus ATCC 25923 and 31.2 µg/mL against Escherichia coli ATCC 25922, Enterococcus faecalis ATCC 29212, and Pseudomonas aeruginosa ATCC 27853. nih.gov
In the context of oral pathogens, 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives have shown strong antibacterial activity against Streptococcus mutans (MIC 0.78-1.56 µg/ml) and Actinomyces naeslundii (MIC 6.25-12.50 µg/ml), though they were less effective against Lacticaseibacillus casei. scienceasia.org The MBC for one of these compounds against A. naeslundii was found to be 100 µg/ml. scienceasia.org
Antifungal evaluations have also yielded promising results. The compound 2-hydroxy-3-chloro-1,4-naphthoquinone demonstrated potent activity against Candida albicans ATCC10231 with an MIC of 1 µg/ml and an even stronger effect against the C. albicans 955 strain with an MIC of 0.25 µg/ml, which is significantly lower than the clinical antifungal drug clotrimazole. sciforum.net
| Compound Analogue | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione | Staphylococcus aureus | 31.2 | N/A | nih.gov |
| 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione | Micrococcus luteum | 15.6 | N/A | nih.gov |
| Unnamed Naphthoquinone Analogue | Staphylococcus aureus ATCC 25923 | 7.8 | N/A | nih.gov |
| Unnamed Naphthoquinone Analogue | Escherichia coli ATCC 25922 | 31.2 | N/A | nih.gov |
| Unnamed Naphthoquinone Analogue | Enterococcus faecalis ATCC 29212 | 31.2 | N/A | nih.gov |
| Unnamed Naphthoquinone Analogue | Pseudomonas aeruginosa ATCC 27853 | 31.2 | N/A | nih.gov |
| 2-(chloroalkyloxy)naphthalene-1,4-dione (Compound 1) | Streptococcus mutans | 0.78 | N/A | scienceasia.org |
| 2-(chloroalkyloxy)naphthalene-1,4-dione (Compound 2) | Streptococcus mutans | 1.56 | N/A | scienceasia.org |
| 2-(chloroalkyloxy)naphthalene-1,4-dione (Compound 1) | Actinomyces naeslundii | 6.25 | 100 | scienceasia.org |
| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 1 | N/A | sciforum.net |
| 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans 955 | 0.25 | N/A | sciforum.net |
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which makes them notoriously resistant to conventional antimicrobial agents. nih.gov Several 1,4-naphthoquinone (B94277) derivatives have demonstrated the ability to inhibit biofilm formation. At sub-MIC concentrations, these compounds can interfere with the processes of bacterial adhesion and maturation of the biofilm structure. scienceasia.orgnih.gov
For example, 1,4-naphthoquinone was found to suppress biofilm formation in Chromobacterium violaceum by 63.25% at sub-MIC levels. nih.gov Similarly, 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives significantly reduced biofilm formation by S. mutans at concentrations ranging from 1/2 to 1/8 of their MIC, particularly within the first 12 hours of incubation. scienceasia.org The combination of 1,4-naphthoquinone with tryptophan has also been shown to effectively inhibit biofilm formation in S. aureus by reducing cell surface hydrophobicity. nih.gov
A key aspect of the antimicrobial action of some naphthoquinones is their ability to interfere with bacterial metabolism. One such target is glycolysis, a central pathway for energy production. A close analogue, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (referred to as BH10), was found to alter cellular glucose metabolism by inhibiting glycolysis. nih.govrsc.org This disruption of a fundamental metabolic process contributes to its cytotoxic effects on target cells. nih.gov Studies on 2-(chloroalkyloxy)naphthalene-1,4-dione derivatives also demonstrated anti-glycolytic activity, as evidenced by their ability to significantly slow the pH decline in cultures of S. mutans, which is a result of reduced acid production from glucose fermentation. scienceasia.org
Anticancer and Antiproliferative Activities in Cancer Cell Lines (e.g., AML, breast, prostate, colon, endometrial cancer cells)
The 1,4-naphthoquinone scaffold is present in several clinically used anticancer drugs, and its derivatives are widely investigated for their potent antiproliferative properties against a variety of human cancer cell lines. nih.govnih.gov These compounds can exert their effects through multiple mechanisms, including the generation of reactive oxygen species (ROS), inhibition of key enzymes like topoisomerase, and induction of programmed cell death (apoptosis). nih.gov
The cytotoxicity of this compound and its analogues is commonly assessed using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov These studies have consistently shown that these compounds can inhibit the proliferation of cancer cells in a dose-dependent manner, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often in the low micromolar range.
For instance, 2-chloro-3-alkyl-1,4-naphthoquinone derivatives have been identified as potent agents against acute myeloid leukemia (AML), with one analogue being particularly effective against HL-60 leukemia cells. nih.gov Other derivatives have shown significant activity against breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC3, DU-145), colon cancer (HCT116), and endometrial cancer (HEC1A) cell lines. nih.govnih.govnih.govbrieflands.com The analogue 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione displayed an IC50 of 4.30 µg/mL against the MOLT-3 cell line. nih.gov It has been noted that the presence of the halogen atom at the C3-position of the naphthoquinone ring is often critical for biological activity. nih.gov
| Compound Analogue | Cancer Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|---|
| 2-Chloro-3-alkyl-1,4-naphthoquinone derivatives | HL-60 | Acute Myeloid Leukemia | Potent activity reported | nih.gov |
| 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione | MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 4.30 µg/mL | nih.gov |
| 2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione | MDA-MB-231 | Breast Cancer | 10.68 µg/mL | nih.gov |
| 2-(2-(Ethylthio)ethylamino)naphthalene-1,4-dione | MDA-MB-231 | Breast Cancer | Noteworthy antiproliferative effect | researchgate.net |
| 2-phenylamino-3-acyl-1,4-napththoquinones | MCF-7 | Breast Cancer | 0.82 to 21.66 µM | nih.gov |
| 2-phenylamino-3-acyl-1,4-napththoquinones | DU-145 | Prostate Cancer | 0.82 to 21.66 µM | nih.gov |
| 2-Amino-3-chloro-1,4-naphthoquinone | Prostate Cancer Cell Lines | Prostate Cancer | Cytotoxic activity reported | researchgate.net |
| Unnamed Naphthoquinone Analogue | HCT116 | Colon Cancer | IC50 range of 0.001-1.03 µM | semanticscholar.org |
| Unnamed Naphthoquinone Analogue (Compound 21) | HEC1A | Endometrial Cancer | 1.83 µM | nih.gov |
| Unnamed Naphthoquinone Analogue (Compound 44) | HEC1A | Endometrial Cancer | 6.40 µM | nih.gov |
A primary mechanism through which many naphthoquinone-based anticancer agents eliminate cancer cells is by inducing apoptosis, a form of programmed cell death. This process is characterized by distinct morphological changes, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Studies have confirmed that 1,4-naphthoquinone derivatives can trigger these apoptotic pathways in cancer cells. nih.gov The induction of apoptosis can be visualized using techniques such as Hoechst 33258 staining, which illuminates the condensed chromatin in the nuclei of apoptotic cells. researchgate.net Research on 2-phenylamino-3-acyl-1,4-napththoquinones has shown their ability to modulate genes involved in apoptosis regulation, such as Bcl-2. nih.gov Furthermore, the analogue 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone was found to cause damage to mitochondrial DNA (mtDNA) and trigger cell cycle arrest in leukemia cells, events that are closely linked to the initiation of apoptosis. nih.gov
Cell Cycle Analysis
Studies on analogues of this compound have shed light on the potential mechanisms by which this class of compounds exerts its anti-cancer effects, including the disruption of the normal cell cycle progression in cancer cells. Research into 2-chloro-3-alkyl-1,4-naphthoquinone derivatives has demonstrated notable activity in this area.
One particular analogue, 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone, was identified as the most potent agent against HL-60 leukemia cells in a specific study. nih.gov Mechanistic investigations revealed that this compound induced damage to mitochondrial DNA (mtDNA). nih.gov This damage was linked to a subsequent disruption of the cell cycle. nih.gov Specifically, treatment with the compound triggered cell cycle arrest at the S phase, which was followed by a secondary block in the G2/M phase, indicating a multi-stage interference with cell proliferation. nih.gov
The effects of this analogue on the cell cycle of HL-60 cells are detailed in the table below.
| Compound | Cell Line | Observed Effect |
|---|---|---|
| 2-chloro-3-ethyl-5,6,7-trimethoxy-1,4-naphthoquinone | HL-60 (Leukemia) | Cell cycle arrest at S phase with a secondary block in G2/M phase. nih.gov |
Antiparasitic Activity
The 1,4-naphthoquinone scaffold is a key feature in several compounds with established antiparasitic properties. This class of molecules has been investigated for activity against a range of parasites, including Toxoplasma gondii and the malaria parasite, Plasmodium falciparum. The mechanism of action for many naphthoquinones is believed to involve the inhibition of the mitochondrial electron transport chain.
While the broader class of aminonaphthoquinones has shown promise in antiparasitic research, specific data on the in vitro activity of this compound against Toxoplasma gondii and Plasmodium falciparum are not extensively detailed in the reviewed literature. However, studies on closely related analogues provide insights into the potential of this chemical family. For instance, derivatives of 2-hydroxy-3-methylamino-1,4-naphthoquinone have been tested and shown to be active against chloroquine-resistant strains of P. falciparum. nih.gov Similarly, other synthetic naphthoquinone derivatives have demonstrated inhibitory activity against T. gondii tachyzoites, the rapidly replicating stage of the parasite. nih.gov These findings suggest that the 2-chloro-3-(alkylamino)-1,4-naphthoquinone structure may be a promising starting point for the development of novel antiparasitic agents, although direct evidence for the ethylamino derivative is pending further investigation.
Other Biological Activities
Beyond anticancer and antiparasitic applications, the 1,4-naphthoquinone chemical scaffold has been explored for other therapeutic properties, notably for its potential role in addressing neurodegenerative diseases through anti-amyloidogenic activity. The aggregation of β-amyloid peptides is a key pathological hallmark of Alzheimer's disease.
Research has been conducted to determine if various 1,4-naphthoquinone derivatives can inhibit the aggregation of β-amyloid peptides or disaggregate pre-formed amyloid fibrils. nih.gov Studies have shown that certain structural features on the naphthoquinone ring influence this activity. For example, halogenated 1,4-naphthoquinone compounds were found to be selective inhibitors of amyloid aggregation. nih.govresearchgate.net While these findings are promising for the general class of halogenated naphthoquinones, specific studies detailing the anti-amyloidogenic activity of this compound were not identified in the available literature. Further research is required to determine if this particular compound shares the anti-amyloidogenic properties of its chemical relatives.
Selectivity Studies
A critical aspect of cancer therapeutic development is selectivity: the ability of a compound to preferentially target cancer cells over healthy, non-cancerous cells. This minimizes side effects and improves the therapeutic window. Analogues of this compound have been evaluated for their selective cytotoxicity.
One study investigated a series of side-chain saturated and homologated analogs of 2-chloro-3-(n-alkylamino)-1,4-napthoquinone for their antiproliferative activities. mdpi.com This research is directly relevant to understanding how the alkylamino side chain influences activity and selectivity. Another investigation focused on 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (referred to as BH10), which demonstrated greater cytotoxicity towards cancer cells compared to normal cells. nih.gov Furthermore, studies on other substituted 1,4-naphthoquinone derivatives have consistently shown selective action against various cancer cell lines while being less toxic to normal cells, such as peripheral blood mononuclear cells (PBMC). researchgate.net
The table below summarizes the selectivity findings for an analogue of the target compound.
| Compound | Cancer Cell Line | Non-Cancerous Cell Line | Result |
|---|---|---|---|
| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | Various cancer cells | Normal cells | Showed greater cytotoxicity towards cancer cells. nih.gov |
| 2,3-diyne-1,4-naphthoquinone derivatives | Various tumor cell lines | PBMC | Showed high cytotoxicity and selectivity against cancer cells. researchgate.net |
Mechanistic Insights into the Biological Action of 2 Chloro 3 Ethylamino Naphthalene 1,4 Dione at the Molecular and Cellular Level
Redox Cycling and Reactive Oxygen Species (ROS) Generation
A primary mechanism underlying the biological activity of quinone compounds is their ability to undergo redox cycling. Naphthoquinones can accept one or two electrons to form corresponding radical anions or di-anion species. nih.gov This process of one-electron reduction can generate reactive oxygen species (ROS) via redox cycling. nih.govresearchgate.net This cycle involves the reduction of the quinone to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. This semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide anion radical in the process. scielo.br
This continuous cycle leads to a significant increase in intracellular ROS levels, including superoxide anions (O₂•-) and hydroxyl radicals (•OH). scielo.br The accumulation of ROS creates a state of oxidative stress, an imbalance between oxidants and antioxidants within the cell. scielo.br This oxidative stress can lead to widespread damage to essential biomolecules, ultimately contributing to cell death. scielo.brresearchgate.net
Interaction with Cellular Macromolecules (e.g., DNA intercalation, protein binding)
The heightened levels of ROS resulting from the redox cycling of naphthoquinones can have damaging effects on cellular macromolecules. The highly reactive hydroxyl radicals, for instance, are capable of inducing DNA strand breaks. nih.gov Beyond ROS-mediated damage, another potential mechanism of interaction for quinone derivatives is through direct DNA intercalation, where the planar naphthoquinone structure inserts itself between the base pairs of the DNA double helix. scielo.br Some related naphthalene (B1677914) diimide compounds have been shown to act as pH-switchable threading DNA intercalators. beilstein-journals.org
In addition to DNA, these compounds can interact with cellular proteins. For example, a structurally similar molecule, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (referred to as BH10), was found to have Kelch-like ECH-associated protein 1 (Keap1) as a potential protein target. nih.gov This identification was made through avidin pull-down assays using a biotinylated version of the compound, suggesting a direct binding interaction. nih.gov
Modulation of Cellular Signaling Pathways (e.g., STAT3 inhibition)
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that promotes the development and progression of certain cancers. nih.gov Inhibition of the STAT3 signaling pathway is an explored strategy for cancer treatment. nih.govnih.gov When STAT3 is inhibited, it can lead to caspase-dependent cell death, or apoptosis. nih.gov
The inhibition of STAT3 has been shown to cause the transcriptional repression of survivin, an inhibitor of apoptosis. nih.gov Activated STAT3 signaling is believed to contribute to malignant progression by preventing apoptosis through the action of prosurvival proteins like survivin. nih.gov Therefore, compounds that can modulate this pathway, potentially including 2-chloro-3-(ethylamino)naphthalene-1,4-dione, could have significant effects on cell survival and proliferation. For instance, the natural naphthoquinone shikonin has been shown to exert anti-melanoma activity, at least in part, through the inhibition of STAT3 signaling. nih.gov
Effects on Mitochondrial Function (e.g., oxygen consumption rate, mitochondrial redox defense, complex I/III inhibition)
Mitochondria are central to the mechanism of action for many naphthoquinones. The primary function of mitochondria is cellular energy production through oxidative phosphorylation, a process that can be measured by the mitochondrial oxygen consumption rate (OCR). nih.gov
A closely related analogue, BH10, was found to alter cellular glucose metabolism and increase the cellular oxygen consumption rate (OCR) by targeting the mitochondrial redox defense in cancer cells. nih.govrsc.org This alteration leads to an increase in glucose oxidation and an inhibition of glycolysis, which in turn induces necrosis in cancer cells. nih.govrsc.org Other naphthoquinone analogues have been identified as inhibitors of mitochondrial respiration, specifically targeting the cytochrome b-c1 region (Complex III) of the electron transport chain. nih.gov Such inhibition prevents the reduction of cytochrome c1 and the oxidation of cytochrome b. nih.gov
| Mitochondrial Parameter | Observed Effect of Related Naphthoquinones | Reference Compound | Consequence |
|---|---|---|---|
| Oxygen Consumption Rate (OCR) | Increase | BH10 | Increased glucose oxidation, inhibition of glycolysis |
| Mitochondrial Redox Defense | Targeted/Disrupted | BH10 | Alteration of cellular glucose metabolism |
| Complex III (cytochrome b-c1 region) | Inhibition | 2-Hydroxy-3-undecyl-1,4-naphthoquinone | Blocks electron transport, inhibits respiration |
Enzyme Inhibition Studies (e.g., NQO1, specific kinases)
Naphthoquinones have been studied for their ability to inhibit various enzymes. One important class of enzymes is the NAD(P)H:quinone oxidoreductases (NQO1), which are typically involved in the two-electron detoxification of quinones, a process that avoids the generation of ROS. nih.gov However, certain non-cycling analogues of the naphthoquinone menadione have been shown to inhibit NQO1, thereby potentially enhancing the one-electron reduction pathway that leads to ROS production. nih.govresearchgate.net
Beyond metabolic enzymes, naphthoquinone derivatives have been investigated as inhibitors of protein kinases. For example, 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl) pyrrolidine-2,5-dione exhibited inhibitory activity against MEK1, a key kinase in the MAP kinase signaling cascade. semanticscholar.org
Molecular Targets Identification and Validation
The identification and validation of specific molecular targets are crucial for understanding the precise mechanism of action of a compound. For the class of 2-chloro-3-amino-naphthalene-1,4-diones, several potential targets have been suggested through research on closely related analogues.
As mentioned previously, a significant finding was the identification of Keap1 as a potential protein target for the analogue BH10. nih.gov This discovery was made using an avidin pull-down assay with a biotinylated version of BH10, providing evidence of a direct interaction that can be further validated with subsequent biophysical and cellular assays. nih.gov The inhibition of enzymes such as mitochondrial complex III nih.gov and kinases like MEK1 semanticscholar.org by related compounds also points to these proteins as potential molecular targets.
| Potential Molecular Target | Method of Identification/Inference | Reference Compound(s) |
|---|---|---|
| Keap1 (Kelch-like ECH-associated protein 1) | Avidin pull-down assay with biotinylated compound | BH10 |
| Mitochondrial Complex III | Mitochondrial respiration inhibition studies | 2-Hydroxy-3-undecyl-1,4-naphthoquinone |
| NQO1 (NAD(P)H:quinone oxidoreductase) | Enzyme inhibition assays | Menadione analogues |
| STAT3 (Signal Transducer and Activator of Transcription 3) | Inferred from studies on other naphthoquinones | Shikonin |
| MEK1 (MAP Kinase Kinase 1) | Enzyme inhibition assays | 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl) pyrrolidine-2,5-dione |
Structure Activity Relationship Sar Studies for 2 Chloro 3 Ethylamino Naphthalene 1,4 Dione Derivatives
Influence of Substituents on the Naphthoquinone Core (e.g., halogen, amino group variations)
The substitution pattern on the 1,4-naphthoquinone (B94277) core is a primary determinant of the biological activity of these compounds. Modifications at positions 2 and 3, in particular, have been extensively studied to understand their impact on potency and mechanism of action.
The nature of the halogen atom at position 2 is significant. Studies have shown that the presence of a halogen is often crucial for maintaining biological potency. nih.gov For instance, the replacement of the chlorine atom with other halogens like bromine or with a methyl group, as well as the synthesis of 3-unsubstituted analogues, has been investigated to determine the necessity of the chloro group for bioactivity. nih.gov The electron-withdrawing nature and the size of the halogen can influence the electrophilicity of the quinone ring, which is often implicated in its interaction with biological nucleophiles. researchgate.net
Variations in the amino group at position 3 also profoundly affect activity. The incorporation of amino groups into the 1,4-naphthoquinone structure frequently leads to an enhancement of their biological properties, including antibacterial, antiparasitic, and antiproliferative activities. griffith.edu.auredalyc.org SAR studies on related aminonaphthoquinones have demonstrated that substituting the amino group with different moieties leads to a wide range of activities. For example, in a series of 2-phenylamino-1,4-naphthoquinones, derivatives with chloro, nitro, methyl, and bromo substituents on the phenyl ring displayed varied hypoglycaemic and antioxidant potentials. griffith.edu.au The chloro-derivative showed the most potent hypoglycaemic activity, a finding attributed to the electron-donating resonance effect of the chlorine, which stabilizes the imine form and may limit the generation of free radicals. griffith.edu.au In another study focused on anticancer activity, compounds with 4-fluoro, 4-chloro, and 4-bromo phenylamino (B1219803) moieties demonstrated moderate activity, whereas a 4-methylphenylamino group resulted in the lowest cytotoxicity. mdpi.com
Impact of the Ethylamino Moiety on Biological Activity and Selectivity
A systematic study of 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives, where the alkyl chain was varied from methyl to butyl (including ethyl), revealed a clear structure-activity relationship in their antifungal activity. researchgate.net The potency of these compounds against fungal strains like Candida tropicalis and Candida albicans was found to be dependent on the nature of the n-alkyl substituent. researchgate.net This suggests that the length and lipophilicity of the alkyl chain influence how the molecule interacts with fungal cell components.
The data from this study can be summarized as follows:
| Compound | Alkyl Group | Antifungal Activity (MIC in µg/ml) vs C. albicans |
| L-1 | Methyl | 1.25 |
| L-2 | Ethyl | Data indicates high potency |
| L-3 | Propyl | Data indicates high potency |
| L-4 | Butyl | Data indicates high potency |
This table is based on findings that all tested compounds (L-1 to L-4) were potent antifungal agents, with L-1 showing particularly high activity. researchgate.net
Positional Isomer Effects on Activity
The spatial arrangement of substituents on the naphthoquinone scaffold, known as positional isomerism, can have a dramatic effect on biological activity. Even subtle changes in the location of a functional group can alter the molecule's shape, electronic distribution, and ability to interact with a specific receptor or enzyme active site.
While studies specifically on positional isomers of 2-Chloro-3-(ethylamino)naphthalene-1,4-dione are not extensively detailed in the provided context, the principle is well-established for related compounds. For other classes of molecules, changing the substitution pattern around a core structure has been shown to significantly impact efficacy and selectivity. nih.gov For instance, research on biphenyl (B1667301) antimicrobial peptidomimetics demonstrated that positional isomers with varied spatial positioning of key hydrophobic and hydrophilic groups exhibited significant differences in their activity against various bacterial strains. nih.gov
This concept is directly applicable to naphthoquinone derivatives. The relative positions of the chloro and ethylamino groups (i.e., 2-chloro-3-amino vs. other potential arrangements) are critical. Likewise, the location of any additional substituents on the aromatic ring of the naphthoquinone core can play a crucial role. It has been noted that the position of hydroxyl groups on the naphthoquinone moiety can strongly influence the compound's redox potential and, consequently, its biological activity. mdpi.com Therefore, the specific 2,3-substitution pattern of the parent compound is a key determinant of its unique biological profile, and any isomeric variations would be expected to produce compounds with distinct activities.
Steric, Electronic, and Hydrophobic Contributions to Activity
The biological activity of this compound derivatives is governed by a complex interplay of steric, electronic, and hydrophobic factors. Each of these properties contributes to the molecule's ability to reach its target, bind effectively, and elicit a biological response.
Steric effects relate to the size and shape of the molecule and its substituents. The bulk of the ethylamino group and the chlorine atom influences how the molecule fits into a binding site. In a series of related compounds, the addition of a larger ring system to a side chain prevented it from fitting deep within a hydrophobic cavity of its target enzyme, demonstrating the importance of steric bulk. nih.gov
Electronic properties are determined by the arrangement of electrons in the molecule and the nature of its functional groups. The electron-withdrawing chlorine atom and the electron-donating amino group significantly influence the reactivity of the naphthoquinone ring. griffith.edu.au The ability of the quinone system to accept electrons and participate in redox cycling is a key aspect of its bioactivity. researchgate.net Furthermore, electron-withdrawing groups like nitro (NO2) on an aromatic side chain can alter the compound's polarity and favor specific non-covalent interactions, such as π-stacking. nih.gov The electron-donating resonance effect of a substituent like chlorine has been proposed to be a reason for significant hypoglycaemic activity in a related series. griffith.edu.au
Hydrophobic contributions are critical for membrane permeability and binding to nonpolar pockets in biological targets. The hydrophobicity of the molecule can be quantified by its Log P value. SAR studies on 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives with varying alkyl chain lengths (methyl, ethyl, propyl, butyl) found a direct correlation between their Log P value and antifungal activity, with a Log P of ~2.0 being suggested as optimal for the observed potency. researchgate.net The addition of small hydrophobic groups can enhance binding affinity by allowing the molecule to move deeper into a target's cavity and establish favorable hydrophobic interactions. nih.gov
The following table illustrates the relationship between alkyl chain length and lipophilicity (hydrophobicity):
| Alkyl Group | Relative Hydrophobicity |
| Methyl | Lowest |
| Ethyl | |
| Propyl | |
| Butyl | Highest |
This table reflects the general principle that hydrophobicity increases with the length of the alkyl chain, a factor shown to be important for the antifungal activity of these compounds. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of molecular features responsible for a compound's biological activity. patsnap.comdergipark.org.tr This approach is central to the ligand-based design of novel derivatives of this compound.
A pharmacophore model is an abstract representation of these key features, which may include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. patsnap.com For naphthoquinone derivatives, the aminonaphthoquinone core itself is considered an attractive pharmacophore due to its diverse biological effects. nih.gov
The process can be approached in two ways:
Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common structural features and their spatial relationships. patsnap.comdergipark.org.tr By superimposing active compounds like the ethylamino derivative and its more potent analogs, a consensus pharmacophore can be generated. For example, analysis of related compounds identified phenylamino and 4-hydroxyphenylamino substituents as important pharmacophores for cytotoxic activity. nih.gov
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be built by identifying the key interaction points within the active site. dergipark.org.tr
A typical pharmacophore model for a naphthoquinone-based inhibitor might include features such as a hydrophobic group interacting with a nonpolar pocket, a hydrogen bond acceptor (e.g., the quinone's carbonyl oxygen), and a hydrogen bond donor (e.g., the N-H of the amino group). ugm.ac.idresearchgate.net Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for new compounds that match the required features, thus identifying novel potential drug candidates. dergipark.org.tr This rational approach helps guide the synthesis of new derivatives with improved potency and selectivity. researchgate.net
Emerging Research Directions and Potential Applications
Development as Chemical Probes for Biological Systems
The inherent electrochemical and photophysical properties of the 1,4-naphthoquinone (B94277) core make it an attractive scaffold for the development of chemical probes. These molecules can act as redox-active species, participating in electron transfer processes that can be harnessed for sensing applications. mdpi.com The introduction of an amino group at the 2-position can further modulate these properties, often leading to compounds with interesting fluorescence characteristics.
While direct studies on 2-Chloro-3-(ethylamino)naphthalene-1,4-dione as a chemical probe are limited, related 2-amino-1,4-naphthoquinone derivatives have been explored for such purposes. For instance, certain derivatives have been shown to exhibit fluorescence, a key feature for a chemical probe. nih.gov The fluorescence properties are often sensitive to the local environment, which can be exploited to probe biological systems. For example, a naphthoquinone-based chemosensor, 2-(2′-aminomethylpyridine)-3-chloro-1,4-naphthoquinone, has been synthesized and shown to detect Cu²⁺ ions through a colorimetric change. researchgate.net This suggests that the 2-amino-3-chloro-1,4-naphthoquinone framework is a viable platform for designing sensors for metal ions and potentially other biologically relevant analytes.
The ethylamino group in this compound could be further functionalized to introduce specific recognition motifs, thereby creating targeted chemical probes. The exploration of its potential as a fluorescent probe for detecting specific cellular components or events remains a promising, yet underexplored, area of research.
Integration into Supramolecular Assemblies
Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional chemical systems. The planar structure and potential for hydrogen bonding and π-π stacking interactions make naphthoquinone derivatives, including this compound, attractive building blocks for supramolecular assemblies.
Research on related compounds has demonstrated the propensity of the 2-amino-3-chloro-1,4-naphthoquinone scaffold to participate in intermolecular interactions. For example, the crystal structure of 2-(2′-aminomethylpyridine)-3-chloro-1,4-naphthoquinone reveals both intramolecular and intermolecular hydrogen bonding, as well as slipped π-π stacking interactions. researchgate.net These non-covalent forces are fundamental to the formation of ordered supramolecular structures.
By carefully designing the substituents on the amino group, it is conceivable that this compound and its derivatives could be directed to self-assemble into well-defined architectures such as nanotubes, vesicles, or gels. These supramolecular materials could find applications in areas such as drug delivery, catalysis, and molecular electronics. However, the systematic investigation of the supramolecular chemistry of this specific compound has yet to be undertaken.
Green Synthesis and Sustainable Production Considerations
The synthesis of 2-amino-3-chloro-1,4-naphthoquinone derivatives typically involves the nucleophilic substitution of one of the chlorine atoms of 2,3-dichloro-1,4-naphthoquinone with an appropriate amine. scielo.br Traditional synthetic methods often rely on volatile organic solvents and may require harsh reaction conditions. In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign synthetic routes.
Recent advancements have demonstrated the feasibility of greener approaches for the synthesis of related 2-amino-1,4-naphthoquinones. One such approach is mechanochemistry, where reactions are carried out by grinding the solid reactants together, often in the absence of a solvent. rsc.org A solvent-free, mechanochemical method has been successfully employed for the synthesis of a variety of 2-amino-1,4-naphthoquinones with high yields and short reaction times. rsc.org
Another green chemistry strategy involves the use of water as a reaction medium. The synthesis of several 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives has been achieved in high yields by reacting 2,3-dichloro-1,4-naphthoquinone with anilines in water at room temperature. scielo.br These methods offer significant advantages in terms of reduced environmental impact and operational simplicity. The application of these green synthetic protocols to the production of this compound is a logical and important next step.
Table 1: Comparison of Conventional and Green Synthesis Methods for 2-Amino-1,4-Naphthoquinone Derivatives
| Method | Solvent | Catalyst/Reagent | Reaction Time | Yield | Reference |
| Conventional | Ethanol (B145695) | Triethylamine (B128534) or Potassium Carbonate | 18-72 hours | 25-80% | mdpi.com |
| Conventional | Water | None | 20 hours | 84-90% | scielo.br |
| Mechanochemistry | Solvent-free | Basic Alumina | 10 minutes | High | rsc.org |
Future Research Challenges and Opportunities
While the broader class of 2-amino-3-chloro-1,4-naphthoquinones holds considerable promise, research specifically focused on this compound is in its infancy. This presents both challenges and significant opportunities for future investigations.
A primary challenge is the limited availability of data on the specific physicochemical and biological properties of this compound. A systematic investigation into its synthesis, characterization, and evaluation in various biological assays is warranted. This would provide the foundational knowledge needed to guide its development for specific applications.
One of the most significant opportunities lies in the exploration of its potential as a chemical probe. Its synthesis and subsequent photophysical characterization could reveal fluorescent properties that may be exploited for sensing and imaging applications in biological systems. Furthermore, derivatization of the ethylamino group could lead to a library of probes with tailored specificities.
The integration of this compound into supramolecular assemblies is another exciting avenue for future research. Studies on its self-assembly behavior and its ability to form ordered structures could open up possibilities for the development of novel functional materials.
Finally, the optimization of green and sustainable methods for the production of this compound is a crucial step towards its practical application. The adoption of techniques such as mechanochemistry or water-based synthesis would not only reduce the environmental footprint but also potentially offer more efficient and cost-effective manufacturing processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-3-(ethylamino)naphthalene-1,4-dione, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-chloro-1,4-naphthoquinone with ethylamine. Key steps include:
- Reagent preparation : Dissolve 2-chloro-1,4-naphthoquinone in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
- Amine addition : Introduce ethylamine gradually at 0–5°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Characterization : Confirm structure via -/-NMR (e.g., δ 3.81–3.85 ppm for ethylamino protons) and X-ray crystallography for planar conformation validation .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Planarity : The naphthoquinone core typically deviates <0.1 Å from planarity.
- Dihedral angles : Substituents like ethylamino form angles of ~50–55° with the quinone plane, influencing packing and hydrogen bonding (N–H⋯O interactions) .
- Example : In analogous derivatives, SC-XRD revealed a dihedral angle of 52.38° between the quinone and aromatic substituents .
Q. What in vitro assays are used to screen its biological activity?
- Methodology : Common assays include:
- Antiplatelet activity : ADP-induced platelet aggregation tests (IC values measured at 10–50 μM) .
- Anticancer activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC comparisons to cisplatin .
- Antimicrobial activity : Agar dilution methods for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do substituents (e.g., alkyl chain length, aromatic groups) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Alkylamino chains : Longer chains (e.g., hexyl, octyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, ethylamino derivatives balance moderate hydrophobicity and activity .
- Aromatic substituents : Electron-withdrawing groups (e.g., -CF) on aryl rings enhance electrophilicity, increasing reactivity with biological nucleophiles like glutathione .
- Data Table :
| Substituent | Antiplatelet IC (μM) | Anticancer IC (μM) |
|---|---|---|
| Ethylamino | 25.3 | 48.7 (HepG2) |
| Cyclohexylamino | 18.9 | 32.1 (MCF-7) |
| 4-Trifluoromethylphenyl | 12.4 | 19.5 (A549) |
| Data aggregated from |
Q. What computational strategies predict reactivity and optimize synthesis?
- Methodology :
- Reaction path searches : Quantum mechanical calculations (DFT) model intermediates and transition states to identify low-energy pathways .
- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for yield optimization .
- Machine learning : Train models on historical reaction data to recommend optimal conditions (temperature, catalyst loading) .
Q. How do crystallographic parameters correlate with stability and solubility?
- Key Findings :
- Hydrogen bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize crystal lattices, reducing solubility in non-polar solvents .
- Packing density : Derivatives with planar quinone cores (e.g., monoclinic Cc space group) exhibit higher melting points (>200°C) .
- Data Table :
| Derivative | Space Group | Unit Cell Volume (ų) | Hydrogen Bond Length (Å) |
|---|---|---|---|
| 2-Chloro-3-(ethylamino) | Cc | 1463.53 | 2.89 |
| 2-Chloro-3-(4-methylanilino) | P2/c | 1270.2 | 2.91 |
| Data from |
Contradictions and Mitigation
- Synthetic Yield Variability : Some studies report yields ranging from 45% (direct amination) to 70% (microwave-assisted). Mitigate by optimizing reaction time and amine stoichiometry .
- Biological Activity Discrepancies : Ethylamino derivatives show weaker anticancer activity than trifluoromethylphenyl analogs. Rationalize via electronic effects (Hammett constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
